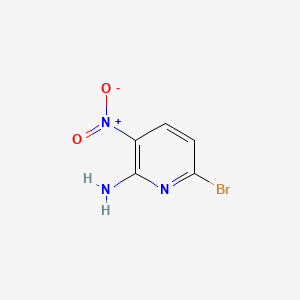
5-tert-Butyl-isophthalic acid monomethyl ester
Vue d'ensemble
Description
5-tert-Butyl-isophthalic acid monomethyl ester (5-TBIME) is a chemical compound that has been used in a variety of scientific research applications. It has a wide range of properties and is used in a variety of laboratory experiments. 5-TBIME is commonly used in the synthesis of polymers and it is also used in the synthesis of pharmaceuticals and other compounds. 5-TBIME has a wide range of biochemical and physiological effects that can be used to study various cellular functions.
Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Characterization
5-tert-Butyl-isophthalic acid monomethyl ester has been utilized in the synthesis of novel chemical compounds. For instance, its derivative, dimethyl 5-tert-butyl-2-(phenylselanyl)isophthalate, was synthesized and later reduced to produce other compounds with potential applications in chemistry (Selvakumar, Singh, Goel, & Singh, 2011).
2. Impact on Testicular Function and Zinc Metabolism
A study exploring various isomers of monobutyl-o-phthalate revealed that the mono-tert-butyl ester of o-phthalic acid did not cause testicular atrophy in rats, unlike other isomers. This finding suggests its potential benign nature compared to other isomers, impacting testicular health and zinc metabolism (Foster, Lake, Thomas, Cook, & Gangolli, 1981).
3. Gas Permeation Properties in Polybenzimidazole
In a study focused on the structural variations of polybenzimidazole (PBI), 5-tert-butyl isophthalic acid showed potential for improving gas permeation properties. This includes enhanced oxygen/nitrogen selectivity, indicating its use in gas separation membrane materials (Kumbharkar, Karadkar, & Kharul, 2006).
4. Degradation by Fungal Strains
Two fungal strains, Fusarium sp. and Trichosporon sp., have been found capable of transforming dimethyl terephthalate into monomethyl terephthalate and further into terephthalic acid. This indicates the potential role of 5-tert-butyl isophthalic acid monomethyl ester in biodegradation studies (Luo, Pang, Wu, Gu, Chow, & Vrijmoed, 2012).
5. Synthesis of Organic Hybrid Structures
This compound has been used in the synthesis of dendron rodcoils, a novel type of organic hybrid structure, indicating its application in the creation of complex molecular architectures (Zubarev & Stupp, 2002).
Propriétés
IUPAC Name |
3-tert-butyl-5-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYAQNSGMRTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478519 | |
| Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
377731-29-8 | |
| Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

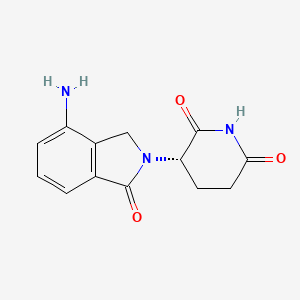

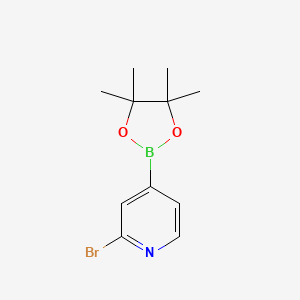

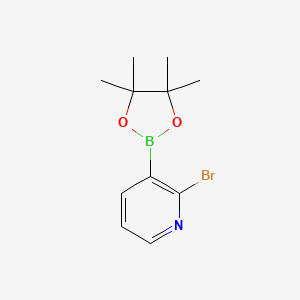
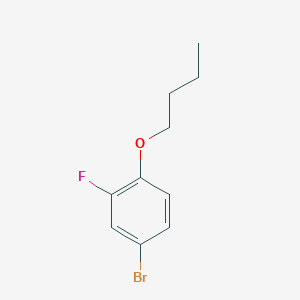
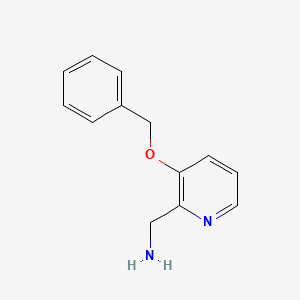
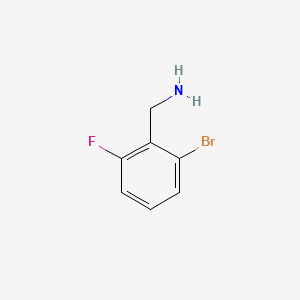

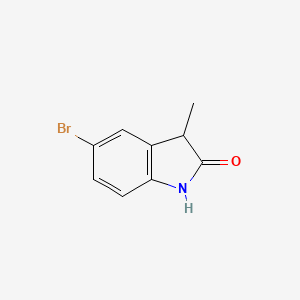
![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)
